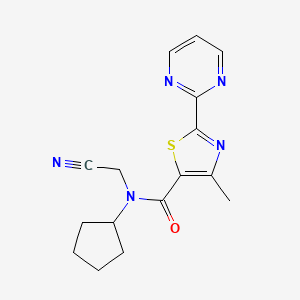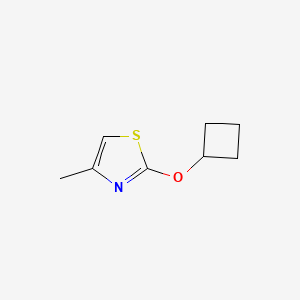
2-Cyclobutoxy-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-Cyclobutoxy-4-methyl-1,3-thiazole and its derivatives have been the subject of various studies due to their interesting chemical properties and potential biological activities. These compounds typically contain a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, fused with a cyclobutane moiety that introduces steric and electronic effects influencing their reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives involves various strategies, including cyclization reactions and condensation processes. For instance, thiadiazole derivatives have been synthesized by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Aminophosphinic acids containing the cyclobutane and 1,3-thiazole moiety have been prepared through a one-pot reaction involving condensation with aromatic aldehydes and hypophosphorous acid . Additionally, the reaction of chloroacetylcyclobutane with thiourea in ethanol has been used to synthesize 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using X-ray crystallography, NMR spectroscopy, and computational methods such as density functional theory (DFT). X-ray diffraction techniques have revealed that these compounds can crystallize in various space groups with multiple independent molecules in the asymmetric unit . DFT calculations have been used to optimize molecular geometry and compare it with experimental data, providing insights into the conformational flexibility and electronic structure of these molecules .
Chemical Reactions Analysis
The reactivity of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives has been explored in the context of their potential biological activities. For example, novel thiazole–thiourea hybrids have been synthesized and evaluated for their inhibitory activity against COVID-19 and tick-borne encephalitis, demonstrating the versatility of these compounds in medicinal chemistry . The antimicrobial evaluation of these derivatives has also been conducted, showing significant activity against various microbial strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cyclobutoxy-4-methyl-1,3-thiazole derivatives have been characterized using spectroscopic techniques and computational analyses. Vibrational frequencies, NMR chemical shifts, molecular electrostatic potential (MEP) distributions, and non-linear optical properties have been calculated to understand the properties of these compounds better . Theoretical calculations of reactivity descriptors and MEP surfaces have been used to estimate the chemical activity of these compounds . Additionally, the intermolecular interactions in the crystal packing have been analyzed using Hirshfeld surface and two-dimensional fingerprint graphics .
科学的研究の応用
Antimicrobial and Antitumor Activities
Compounds containing thiazole rings, such as those derived from Schiff base ligands with cyclobutane and thiazole, have been synthesized and shown to exhibit antimicrobial activities. For instance, complexes prepared with acetate salts of CoII, CuII, NiII, and ZnII demonstrated significant antimicrobial effects against various microorganisms, indicating potential applications in combating microbial infections (Cukurovalı et al., 2002). Similarly, largazole, a novel cytotoxic cyclodepsipeptide featuring a thiazole ring, has been isolated from marine cyanobacteria and exhibits potent antiproliferative activity, suggesting its use as an anticancer agent (Taori et al., 2008).
Pharmacological Properties
1,3,4-Thiadiazoles, closely related to thiazoles, have been extensively studied for their wide range of biological activities, including anticancer, antibacterial, antifungal, antitubercular, and leishmanicidal effects. These compounds act on several molecular targets, including enzymes like carbonic anhydrase and cyclooxygenase, highlighting their potential in drug development and therapeutic applications (Matysiak, 2015).
Corrosion Inhibition
The application of thiazole derivatives in materials science has also been reported, with 2-amino-4-methyl-thiazole being investigated as a corrosion inhibitor for mild steel in acidic solutions. Its effectiveness in protecting metal surfaces from corrosion demonstrates the compound's potential in industrial applications, particularly in enhancing the longevity and durability of metal components (Yüce et al., 2014).
Optical Properties
The optical properties of complexes containing thiazole-based ligands have been studied, revealing that these complexes exhibit unique optical behaviors with potential applications in the development of optical materials. For instance, the optical band gaps of such complexes can significantly depend on metal coordination, indicating their utility in designing materials with specific optical properties for technological applications (Yakuphanoglu et al., 2005).
Safety And Hazards
特性
IUPAC Name |
2-cyclobutyloxy-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-7-3-2-4-7/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHAOTJZJIXEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxy-4-methyl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

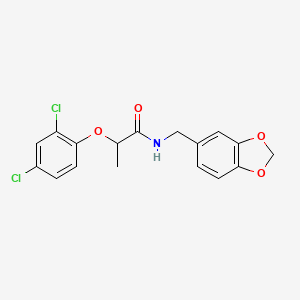
![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2511118.png)
![tert-butyl 4-(4-{[(4-methylbenzoyl)amino]methyl}phenyl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2511119.png)
![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)
![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)
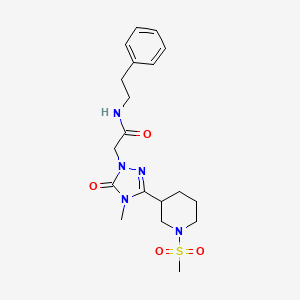
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)
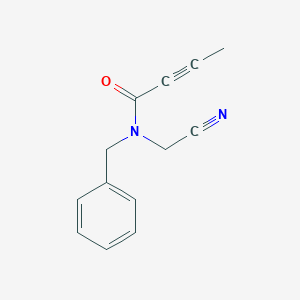

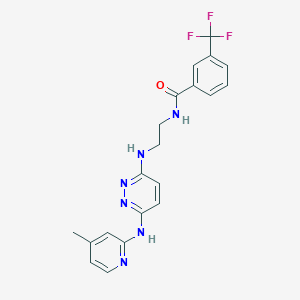
![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)
